molecular formula C19H25N3O5S B10999648 N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10999648
M. Wt: 407.5 g/mol
InChI Key: BNVKORNNECRPAP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a dioxidotetrahydrothiophene moiety, and a dimethoxybenzyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dioxidotetrahydrothiophene moiety and the dimethoxybenzyl group. Common reagents used in these reactions include hydrazine, acetic acid, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under mild conditions with the use of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

  • N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
  • N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C19H25N3O5S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C19H25N3O5S/c1-12-18(13(2)22(21-12)15-7-8-28(24,25)11-15)19(23)20-10-14-5-6-16(26-3)17(9-14)27-4/h5-6,9,15H,7-8,10-11H2,1-4H3,(H,20,23)

InChI Key

BNVKORNNECRPAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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